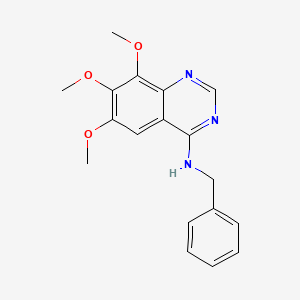

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine is a synthetic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . This compound, in particular, has garnered interest due to its potential as an epidermal growth factor receptor (EGFR) inhibitor, which is significant in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxy-n-(phenylmethyl)-4-quinazolinamine typically involves the reaction of 6,7,8-trimethoxy-4-chloroquinazoline with aryl amines under reflux conditions in isopropanol . The starting material, 6,7,8-trimethoxy-4-chloroquinazoline, can be prepared from gallic acid through a series of reactions, including methylation, nitration, reduction, and cyclization . The reaction conditions are as follows:

Methylation: Gallic acid is methylated using dimethyl sulfate and sodium hydroxide under nitrogen atmosphere, followed by neutralization with concentrated hydrochloric acid.

Nitration: The methylated product is nitrated using fuming nitric acid and acetic acid at 30-40°C.

Reduction: The nitro compound is reduced using stannous chloride and hydrochloric acid at 80°C.

Cyclization: The reduced product undergoes cyclization with formamide at 130-140°C.

Chlorination: The resulting compound is chlorinated using phosphorus oxychloride and dimethylamine under reflux conditions.

Substitution: Finally, the 6,7,8-trimethoxy-4-chloroquinazoline reacts with aryl amines in isopropanol at 80°C to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chloro position.

Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction can convert nitro groups to amines.

Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Aryl amines in isopropanol under reflux conditions.

Oxidation: Fuming nitric acid and acetic acid at 30-40°C.

Reduction: Stannous chloride and hydrochloric acid at 80°C.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing other quinazoline derivatives.

Biology: Studied for its potential as an EGFR inhibitor, which is crucial in cancer research.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival . The molecular targets include the ATP-binding site of the EGFR, which is essential for its kinase activity .

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-4-quinazolinamine: Lacks the third methoxy group and has different biological activities.

4-(3-Bromophenyl)amino-6,7-dimethoxyquinazoline:

Uniqueness

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine is unique due to the presence of three methoxy groups, which can enhance its binding affinity to the EGFR and improve its biological activity . This makes it a promising candidate for further research and development in cancer therapy.

Properties

Molecular Formula |

C18H19N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-benzyl-6,7,8-trimethoxyquinazolin-4-amine |

InChI |

InChI=1S/C18H19N3O3/c1-22-14-9-13-15(17(24-3)16(14)23-2)20-11-21-18(13)19-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,19,20,21) |

InChI Key |

ZGIXGZXRVWEURP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chlorobicyclo[2.2.2]octane](/img/structure/B12276353.png)

![methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)

![(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)

![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)

![Imidazo[1,2-a]pyridine-2-acetaldehyde](/img/structure/B12276444.png)

![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)